N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide
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Overview
Description
N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide is a compound with the molecular formula C10H10FN3OS and a molecular weight of 239.27 g/mol.
Mechanism of Action
Target of Action
The primary target of N’-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
N’-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide interacts with its target DprE1 by binding to its active site . This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation . The downstream effects of this disruption are still being studied.
Result of Action
The result of the action of N’-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting the cell wall biosynthesis pathway, the compound prevents the bacteria from proliferating, thereby exerting its anti-tubercular effect .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) .
Cellular Effects
Related benzothiazole compounds have been shown to have significant effects on cellular processes .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4-fluorobenzo[d]thiazole-2-carboxylic acid with propionohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
N’-
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDYWKJQOAKBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=CC=C2S1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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